4-[(Boc)2-guanidino]phenylacetic acid
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Description
Molecular Structure Analysis
The InChI code for 4-[(Boc)2-guanidino]phenylacetic acid is 1S/C19H27N3O6/c1-18(2,3)27-16(25)21-15(22-17(26)28-19(4,5)6)20-13-9-7-12(8-10-13)11-14(23)24/h7-10H,11H2,1-6H3,(H,23,24)(H2,20,21,22,25,26) .Chemical Reactions Analysis
The reaction involves the protection of guanidine with Boc groups using di-tert-butyl dicarbonate (Boc2O) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM), coupling of Boc-protected guanidine with phenylacetic acid using N,N-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), deprotection of Boc groups using hydrochloric acid (HCl) in water (H2O) and sodium chloride (NaCl), neutralization of the reaction mixture with sodium hydroxide (NaOH) and extraction with dichloromethane (DCM), and purification of the crude product by recrystallization or column chromatography.Physical and Chemical Properties Analysis
The compound is a light yellow crystalline powder with a melting point of 130 - 131 C . It should be stored at 0 - 8 C .Mechanism of Action
The mechanism of action of 4-[(Boc)2-guanidino]phenylacetic acid involves its ability to inhibit the activity of enzymes involved in various metabolic pathways. Specifically, it has been shown to inhibit the activity of arginase, an enzyme involved in the urea cycle, and ornithine decarboxylase, an enzyme involved in polyamine synthesis.
Safety and Hazards
Properties
IUPAC Name |
2-[4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O6/c1-18(2,3)27-16(25)21-15(22-17(26)28-19(4,5)6)20-13-9-7-12(8-10-13)11-14(23)24/h7-10H,11H2,1-6H3,(H,23,24)(H2,20,21,22,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLPHFNMIHNLKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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